molecular formula C13H9FO2S B7852057 1-(3-Fluoro-4-hydroxyphenyl)-3-(2-thienyl)-2-propen-1-one

1-(3-Fluoro-4-hydroxyphenyl)-3-(2-thienyl)-2-propen-1-one

Cat. No.: B7852057
M. Wt: 248.27 g/mol
InChI Key: QOPDYAJVWHADGZ-GQCTYLIASA-N
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Description

1-(3-Fluoro-4-hydroxyphenyl)-3-(2-thienyl)-2-propen-1-one is a complex organic compound characterized by its unique structure, which includes a fluorine atom, a hydroxyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-4-hydroxyphenyl)-3-(2-thienyl)-2-propen-1-one typically involves multi-step organic reactions. One common method is the condensation of 3-fluoro-4-hydroxybenzaldehyde with thiophene-2-carboxaldehyde in the presence of a base catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.

Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems and real-time monitoring ensures consistent product quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-4-hydroxyphenyl)-3-(2-thienyl)-2-propen-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions often involve halogenated compounds and strong nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted phenyl derivatives.

Scientific Research Applications

1-(3-Fluoro-4-hydroxyphenyl)-3-(2-thienyl)-2-propen-1-one has diverse applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

  • Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, leading to the modulation of biological processes. The exact mechanism of action may vary depending on the specific application and biological system.

Comparison with Similar Compounds

1-(3-Fluoro-4-hydroxyphenyl)-3-(2-thienyl)-2-propen-1-one is unique due to its specific structural features. Similar compounds include:

  • 3-Fluoro-4-hydroxybenzaldehyde

  • Thiophene-2-carboxaldehyde

  • 3-Fluoro-4-hydroxyphenylacetic acid

These compounds share some structural similarities but differ in their functional groups and overall molecular architecture, leading to different chemical and biological properties.

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Properties

IUPAC Name

(E)-1-(3-fluoro-4-hydroxyphenyl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2S/c14-11-8-9(3-5-13(11)16)12(15)6-4-10-2-1-7-17-10/h1-8,16H/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPDYAJVWHADGZ-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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